molecular formula C16H21BrN2O B14894087 5-Bromo-2-(5,7-dimethyl-1,3-diazaadamantan-2-yl)phenol

5-Bromo-2-(5,7-dimethyl-1,3-diazaadamantan-2-yl)phenol

Cat. No.: B14894087
M. Wt: 337.25 g/mol
InChI Key: AOUVLNIWIBVXMK-UHFFFAOYSA-N
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Description

5-Bromo-2-(5,7-dimethyl-1,3-diazaadamantan-2-yl)phenol is a complex organic compound that features a brominated phenol group attached to a diazaadamantane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5,7-dimethyl-1,3-diazaadamantan-2-yl)phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5,7-dimethyl-1,3-diazaadamantan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .

Scientific Research Applications

5-Bromo-2-(5,7-dimethyl-1,3-diazaadamantan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5,7-dimethyl-1,3-diazaadamantan-2-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-1,3-diazaadamantan-6-one: Another diazaadamantane derivative with similar structural features.

    5-Bromo-2-aryl benzimidazoles: Compounds with a brominated phenol group and a benzimidazole moiety.

Uniqueness

5-Bromo-2-(5,7-dimethyl-1,3-diazaadamantan-2-yl)phenol is unique due to its combination of a brominated phenol group and a diazaadamantane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H21BrN2O

Molecular Weight

337.25 g/mol

IUPAC Name

5-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)phenol

InChI

InChI=1S/C16H21BrN2O/c1-15-6-16(2)9-18(7-15)14(19(8-15)10-16)12-4-3-11(17)5-13(12)20/h3-5,14,20H,6-10H2,1-2H3

InChI Key

AOUVLNIWIBVXMK-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=C(C=C(C=C4)Br)O)C

Origin of Product

United States

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